molecular formula C9H13NO2 B143833 ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-51-1

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B143833
CAS No.: 2199-51-1
M. Wt: 167.2 g/mol
InChI Key: QWSFDUPEOPMXCV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H13NO2. It is known for its role as an intermediate in the synthesis of various chemical products, including blue pyrrole dyes and receptor tyrosine kinase inhibitors . The compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and is substituted with ethyl, methyl, and carboxylate groups.

Biochemical Analysis

Biochemical Properties

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in regulating cell growth and differentiation . The nature of these interactions involves the binding of this compound to specific active sites on the enzymes, thereby influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, receptor tyrosine kinase inhibitors synthesized using this compound can inhibit the signaling pathways that promote cell proliferation, thereby acting as potential anticancer agents . This compound can also affect gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes involved in the synthesis of receptor tyrosine kinase inhibitors, thereby inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of tyrosine residues on target proteins, which in turn affects downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation and modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects. For instance, receptor tyrosine kinase inhibitors synthesized using this compound have been shown to reduce serum cholesterol levels in rats at an oral dose of 2 mg/kg/day

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of receptor tyrosine kinase inhibitors . It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and blue pyrrole dyes .

Properties

IUPAC Name

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSFDUPEOPMXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176414
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-51-1
Record name Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 2199-51-1
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (2600 g) and ethanol (7800 mL) were stirred vigorously while 10 N hydrochloric acid (3650 mL) was slowly added. The temperature increased from 25° C. to 35° C. and gas evolution began. The mixture was warmed to 54° C. and stirred with further heating for one hour at which time the temperature was 67° C. The mixture was cooled to 5° C. and 32 L of ice and water were slowly added with stirring. The solid was collected by vacuum filtration and washed three times with water. The solid was air dried to constant weight to give 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1418 g, 87% yield) as a pinkish solid. 1H-NMR (dimethylsulfoxide-d6) δ2.10, 2.35 (2×s, 2×3H, 2×CH3), 4.13 (q, 2H, CH2), 6.37 (s, 1H, CH), 10.85 (s, 1H, NH). MS m/z 167 [M+1].
Quantity
7800 mL
Type
reactant
Reaction Step One
Quantity
3650 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
32 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket, gas bubbler and an air condenser, were charged 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tertiary butyl ester 4-ethyl ester (II) (1.5 Kg; 5.6 mole), isopropyl alcohol 4.5 L and stirred while Conc. HCl (2.2 L) was charged with the aid of addition funnel at 25-30° C. After addition, the temperature of the reaction mixture was raised to 45-50° C. and maintained at this temperature until the gas evolution completely ceases. The reaction was monitored by TLC and the solution cooled to 25-30° C. and quenched in a carboy containing ice water under stirring. The product was isolated by filtration and dried at 50° C.
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step Two
Name
Quantity
2.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in the synthesis of Sunitinib alkali?

A1: 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester serves as a crucial building block in the improved synthesis of Sunitinib alkali. [] The research outlines a novel method where this compound directly reacts with 5-fluoroindole-2-ketone in the presence of piperidine as a catalyst. This reaction yields 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the Sunitinib alkali synthesis. This streamlined approach reduces the synthetic route by one step compared to traditional methods, offering potential cost and time advantages in Sunitinib production. []

Q2: Are there any spectroscopic data available to confirm the successful synthesis of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate from 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester?

A2: Yes, the research confirms the identity of the synthesized 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate through NMR (Nuclear Magnetic Resonance) spectroscopy. [] Although the specific NMR data is not provided in the abstract, this confirmation underscores the successful utilization of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in this reaction step.

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